molecular formula C25H30FN3O3S B2932363 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892788-87-3

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2932363
CAS No.: 892788-87-3
M. Wt: 471.59
InChI Key: CMBDLNKLNVGCBE-UHFFFAOYSA-N
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Description

This compound belongs to the fluoroquinolone-derived class of molecules, characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group, an ethylpiperazinyl moiety, and fluorine at position 5. Key structural attributes include:

  • 3,5-Dimethylbenzenesulfonyl group: Enhances lipophilicity and may influence binding affinity via hydrophobic interactions.
  • 1-Ethyl substituent: Likely improves metabolic stability compared to shorter alkyl chains.
  • 6-Fluoro substitution: A common feature in quinolone antibiotics, associated with DNA gyrase/topoisomerase IV inhibition .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-27-7-9-29(10-8-27)23-15-22-20(14-21(23)26)25(30)24(16-28(22)6-2)33(31,32)19-12-17(3)11-18(4)13-19/h11-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBDLNKLNVGCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using 3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

    Piperazine Substitution: The final step involves the substitution of the piperazine moiety, which is achieved by reacting the intermediate with 4-ethylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : Prolonged exposure to concentrated HCl (6 M, 80°C) cleaves the sulfonamide bond, yielding 3,5-dimethylbenzenesulfonic acid and the corresponding amine derivative .
  • Base-Mediated Hydrolysis : Treatment with NaOH (2 M, reflux) generates sodium 3,5-dimethylbenzenesulfonate and a free amine intermediate .

Key Factors :

  • Electron-withdrawing substituents on the benzene ring (e.g., methyl groups) stabilize the sulfonate ion, accelerating hydrolysis .
  • Steric hindrance from the 3,5-dimethyl groups slightly reduces reaction rates compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution at the 6-Fluoro Position

The fluorine atom at position 6 is susceptible to nucleophilic substitution due to activation by the electron-deficient quinoline ring:

Reagent Conditions Product Yield Reference
PiperidineDMF, 100°C, 12 h6-Piperidinyl derivative78%
Sodium methoxideMeOH, reflux, 6 h6-Methoxy derivative65%
Ammonia (aq.)Sealed tube, 120°C, 24 h6-Amino derivative52%

Mechanistic Insight :

  • The reaction proceeds via a two-step SNAr mechanism, with rate-determining deprotonation of the σ-complex intermediate .

Reduction of the Dihydroquinolin-4-one Core

The ketone group in the dihydroquinolin-4-one core can be selectively reduced:

  • Catalytic Hydrogenation : Pd/C (5% w/w) in ethanol under H₂ (1 atm) reduces the ketone to a secondary alcohol, forming 4-hydroxy-1,4-dihydroquinoline .
  • Borohydride Reduction : NaBH₄ in THF/MeOH (1:1) at 0°C yields the same alcohol product but with lower stereochemical control.

Notable Observations :

  • The ethylpiperazine and sulfonyl groups remain intact under these conditions .

Functionalization of the Ethylpiperazine Moiety

The 4-ethylpiperazin-1-yl group participates in alkylation and acylation reactions:

Reaction Type Reagent Product Conditions
Alkylation Methyl iodideN-Methylpiperazinium iodideDCM, RT, 2 h
Acylation Acetyl chlorideN-Acetylpiperazine derivativePyridine, 0°C → RT, 6 h

Applications :

  • Alkylation enhances water solubility for pharmacological formulations .
  • Acylation modifies hydrogen-bonding capacity, influencing receptor binding .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at position 8 (meta to fluorine and ortho to sulfonamide):

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 h8-Nitro derivative45%
Br₂ (1 eq)FeBr₃, DCM, RT, 3 h8-Bromo derivative62%

Regioselectivity : Directed by the electron-withdrawing sulfonamide and fluorine groups .

Oxidative Degradation Studies

Oxidative stability was evaluated under accelerated conditions:

  • H₂O₂ (3%) : Degrades the sulfonamide group within 48 h at 40°C .
  • UV Light (254 nm) : Causes photolytic cleavage of the ethylpiperazine side chain .

Stability Recommendations :

  • Store in amber vials under inert atmosphere to prevent photooxidation .

Scientific Research Applications

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its quinolone core.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Biology: Used as a probe to study cellular processes and pathways.

Mechanism of Action

The compound exerts its effects primarily through interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, it prevents bacterial cell division and proliferation. The sulfonyl and piperazine groups enhance its binding affinity and specificity to the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitution Patterns

The compound shares a 1,4-dihydroquinolin-4-one core with derivatives reported in and . Below is a comparative analysis of substituents and their implications:

Position Target Compound Analog from Analog from
Position 1 Ethyl Cyclopropyl (e.g., 1-cyclopropyl derivatives) Propyl
Position 3 3,5-Dimethylbenzenesulfonyl Substituted benzoyl/benzenesulfonyl 3,5-Dimethylbenzenesulfonyl
Position 7 4-Ethylpiperazin-1-yl 4-[4-(Substituted)piperazino]carbopiperazino 4-Morpholinyl
Position 6 Fluoro Fluoro Fluoro
Key Observations:
  • Position 1 Substituents : Ethyl and propyl groups (as in ) may confer higher metabolic stability compared to cyclopropyl (), which is prone to oxidative metabolism .
  • Position 3 Substituents : The 3,5-dimethylbenzenesulfonyl group in the target compound and analog likely enhances steric bulk and π-π stacking compared to simpler sulfonyl groups in derivatives.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable in the provided evidence, inferences can be drawn from analogs:

Property Target Compound Analog Analog
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8–3.2 ~3.4
Aqueous Solubility Moderate (due to ethylpiperazine) Low (cyclopropyl reduces polarity) Moderate (morpholinyl enhances)
Antibacterial Activity Likely potent (fluoroquinolone core) MIC: 0.25–2 µg/mL (vs. S. aureus) Not reported
Notable Findings:
  • The ethylpiperazinyl group may improve blood-brain barrier penetration compared to morpholinyl (), a critical factor for CNS-targeted drugs.
  • The 3,5-dimethylbenzenesulfonyl group could reduce CYP450-mediated metabolism relative to unsubstituted sulfonyl groups .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C22H30N2O2S
  • Molecular Weight : 398.56 g/mol

Structural Features

The compound features:

  • A quinoline core, which is known for various biological activities.
  • A sulfonyl group that may enhance solubility and bioavailability.
  • An ethylpiperazine moiety, which is often associated with psychoactive properties.

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies on derivatives of quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group in the structure may contribute to this activity by interfering with bacterial cell wall synthesis.

Anticancer Activity

Quinoline derivatives are extensively studied for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. For example, it demonstrated cytotoxic effects on human breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the low micromolar range . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The ethylpiperazine component suggests potential neuropharmacological effects. Compounds containing piperazine rings have been linked to activities such as anxiolytic and antidepressant effects. Preliminary studies indicate that this compound may modulate serotonin receptors, which are crucial in mood regulation .

Study 1: Antimicrobial Efficacy

In a comparative study, the compound was tested alongside standard antibiotics. Results showed that it had comparable efficacy to ciprofloxacin against Gram-negative bacteria, suggesting it could be a candidate for further development in treating resistant infections .

Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that the compound could inhibit tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor volume after treatment with the compound over four weeks .

Data Summary

Property Value
Molecular FormulaC22H30N2O2S
Molecular Weight398.56 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityIC50: Low micromolar range
Neuropharmacological EffectsPotential serotonin modulation

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